- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,

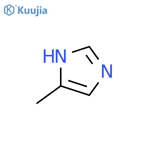

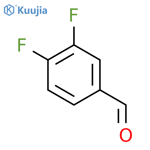

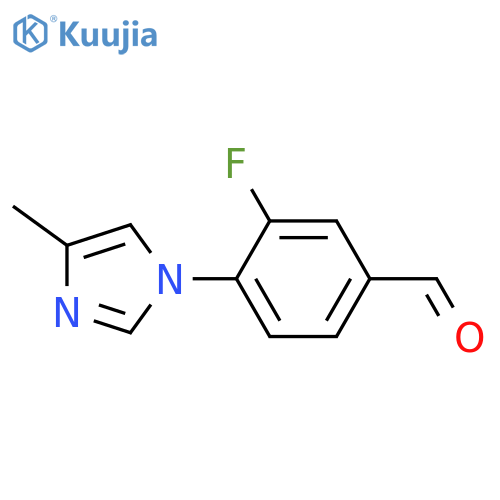

Cas no 937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde)

937400-07-2 structure

Nome del prodotto:3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Numero CAS:937400-07-2

MF:C11H9FN2O

MW:204.200365781784

MDL:MFCD13180648

CID:832236

PubChem ID:70700842

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

- 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE

- 3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde

- Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-

- Benzaldehyde,3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-

- PFMQXOURKMPGNP-UHFFFAOYSA-N

- 5941AC

- AX8237636

- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (ACI)

- 937400-07-2

- MFCD13180648

- CS-13978

- EN300-1293212

- AKOS016007133

- SCHEMBL758449

- DTXSID30743635

- CS-B0187

-

- MDL: MFCD13180648

- Inchi: 1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3

- Chiave InChI: PFMQXOURKMPGNP-UHFFFAOYSA-N

- Sorrisi: O=CC1C=C(F)C(N2C=C(C)N=C2)=CC=1

Proprietà calcolate

- Massa esatta: 204.07000

- Massa monoisotopica: 204.06989108g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 2

- Complessità: 237

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 34.9

- XLogP3: 1.6

Proprietà sperimentali

- Densità: 1.21

- Punto di ebollizione: 362.1°C at 760 mmHg

- Punto di infiammabilità: 172.8°C

- Indice di rifrazione: 1.579

- PSA: 34.89000

- LogP: 2.13230

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187021-1g |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95%+ | 1g |

$358 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1228265-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 1g |

$400 | 2024-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-500mg |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 500mg |

¥1706.00 | 2024-04-24 | |

| abcr | AB555777-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde; . |

937400-07-2 | 1g |

€496.10 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 1g |

¥2464.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-250MG |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 250MG |

¥ 620.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-100mg |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 100mg |

¥525.00 | 2024-04-24 | |

| Chemenu | CM187021-1g |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95+% | 1g |

$1199 | 2021-08-05 | |

| eNovation Chemicals LLC | D767768-500mg |

Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)- |

937400-07-2 | 95+% | 500mg |

$230 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-5G |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 5g |

¥ 9,655.00 | 2023-04-04 |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C; 90 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → reflux; 16 h, reflux

Riferimento

- Preparation of imidazole derivatives as antifungal agents, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 16 h, 110 °C

Riferimento

- 1-Cyanopyrrolidine compounds as USP30 inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 110 °C

Riferimento

- Preparation of phenylimidazole derivatives and analogs for use as gamma-secretase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; heated

Riferimento

- Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2016, 7(12), 1107-1111

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C; 100 °C → rt

1.2 Reagents: Ethanol Solvents: Water

1.2 Reagents: Ethanol Solvents: Water

Riferimento

- Preparation of triazole derivatives for treating Alzheimer's disease and related conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C

Riferimento

- Preparation of 3-[4-(imidazoliumyl)benzylidene]piperidin-2-one and 2-[4-(imidazoliumyl)benzylidene]morpholin-3-one derivatives as prodrug of cinnamide compounds, World Intellectual Property Organization, , ,

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Raw materials

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preparation Products

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Letteratura correlata

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde) Prodotti correlati

- 107754-14-3(Methyl 4-(5-Amino-1-methylindol-3-yl)methyl-3-methoxybenzoate)

- 528867-43-8(4-(Trifluoromethyl)benzenebutanal)

- 1402238-43-0(tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate)

- 2097921-31-6(1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine)

- 1806399-42-7(2-Formylbenzo[d]oxazole-4-acetonitrile)

- 123333-54-0(Pentachlorophenol Sodium Salt Hydrate)

- 579440-90-7(ethyl 4-({7-(dimethylcarbamoyl)oxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate)

- 2248347-84-2(Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate)

- 1448074-86-9(1'-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one)

- 904830-08-6(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-2-4-(propan-2-yl)phenoxyacetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937400-07-2)3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Purezza:99%

Quantità:1g

Prezzo ($):268.0